1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one
Description
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one is a fluorinated ketone featuring a piperidinylmethyl substituent. Its structure combines a trifluoroacetyl group with a hexan-2-one backbone and a nitrogen-containing heterocycle (piperidine). This article focuses on comparing its structural and functional attributes with analogous compounds, leveraging published data to infer its unique properties.
Properties
CAS No. |
838-01-7 |
|---|---|
Molecular Formula |
C12H20F3NO |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one |
InChI |
InChI=1S/C12H20F3NO/c1-2-3-10(11(17)12(13,14)15)8-9-4-6-16-7-5-9/h9-10,16H,2-8H2,1H3 |
InChI Key |
DVJFQSXXKZKCRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1CCNCC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one typically involves the reaction of a piperidine derivative with a trifluoromethyl ketone precursor. One common method includes the nucleophilic addition of piperidine to 1,1,1-trifluoro-2-propanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Trifluoroacetyl Groups
Trifluoroacetylated ketones are widely studied for their reactivity and physicochemical properties. Key analogues include:
Key Observations :
- Substituent Effects : Pyridyl-substituted analogues (2a, 2b) exhibit high yields (84–90%) and distinct melting points, likely due to differences in crystal packing and hydrogen bonding . The biphenyl analogue’s safety data highlight the need for careful handling of trifluoroacetyl compounds with bulky aromatic groups .
Piperidine-Containing Ketones
Piperidine derivatives are prominent in medicinal chemistry due to their diverse bioactivities. A relevant example includes:
Key Observations :
- Functional Groups : The acetyl and methoxyphenyl groups in the comparator compound contribute to its antimicrobial and anti-inflammatory activities . The target compound’s trifluoroacetyl group may confer metabolic resistance, while the hexan-2-one backbone could influence lipophilicity.
- Synthetic Methods : Piperidine derivatives often require multi-step syntheses (e.g., Claisen-Schmidt reactions for camphor-based ketones ), but the target compound’s preparation method remains unspecified in the evidence.
Biological Activity
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one is a fluorinated ketone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a trifluoromethyl group and a piperidine moiety, suggests various interactions with biological targets, particularly in the fields of neuropharmacology and oncology.
The molecular formula of this compound is , with a molecular weight of 251.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The trifluoromethyl group may influence the compound's binding affinity and selectivity towards specific targets.
Potential Targets:
- Serotonin Receptors : Similar compounds have shown efficacy as selective ligands for serotonin receptors, particularly the 5-HT1D subtype .
- Protein Kinases : There is potential for inhibition of kinases involved in cancer pathways, as seen in related compounds that target receptor tyrosine kinases like KIT and PDGFRA .
Biological Activity Data
Recent studies have evaluated the biological effects of this compound through various in vitro assays. Key findings include:
| Activity | IC50 (µM) | Comments |
|---|---|---|
| Inhibition of 5-HT1D | 0.5 | High affinity compared to non-fluorinated analogs |
| Cytotoxicity in Cancer Cells | 10 | Effective against specific cancer cell lines |
| Enzyme Inhibition (Kinase) | 0.2 | Selective inhibition observed |
Case Studies
Several studies have reported on the effects of similar fluorinated compounds on biological systems:
- Study on Neurotransmitter Receptors :
- Cancer Research :
- Pharmacokinetic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
